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Compound of Interest

Compound Name:
1-Chloro-2-methylpropyl

propionate

Cat. No.: B133828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 1-
chloro-2-methylpropyl propionate. Due to the limited availability of direct experimental data

for this specific compound, this document outlines the predicted spectroscopic properties

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass

spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols for

acquiring this data are also provided.

Chemical Structure and Properties
1-Chloro-2-methylpropyl propionate is an ester with the chemical formula C₇H₁₃ClO₂.[1][2][3]

[4] Its structure consists of a propionate group esterified with a 1-chloro-2-methylpropyl alcohol

moiety.

Table 1: General Properties of 1-Chloro-2-methylpropyl Propionate
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Property Value Reference

IUPAC Name
1-chloro-2-methylpropyl

propionate
[1][3]

CAS Number 58304-65-7 [1][3][4]

Molecular Formula C₇H₁₃ClO₂ [1][2][3][4]

Molecular Weight 164.63 g/mol [1][2][4]

Appearance Liquid (predicted) [3]

Predicted Spectroscopic Data
The following tables summarize the predicted data from key analytical techniques for the

structural elucidation of 1-chloro-2-methylpropyl propionate. These predictions are based on

the analysis of similar chemical structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.2 - 6.4 Doublet 1H H-1 (CH-Cl)

~2.3 - 2.5 Quartet 2H H-4 (CH₂-C=O)

~2.1 - 2.3 Multiplet 1H H-2 (CH-(CH₃)₂)

~1.1 - 1.2 Triplet 3H H-5 (CH₃-CH₂)

~1.0 - 1.1 Doublet 6H H-3, H-3' (CH(CH₃)₂)

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~173 C-4 (C=O)

~75 C-1 (CH-Cl)

~33 C-2 (CH-(CH₃)₂)

~27 C-5 (CH₂-C=O)

~18 C-3, C-3' (CH(CH₃)₂)

~9 C-6 (CH₃-CH₂)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/z Proposed Fragment

164/166 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)

129 [M - Cl]⁺

93 [CH(Cl)CH(CH₃)₂]⁺

75 [O=C-O-CH(Cl)]⁺

57 [CH₃CH₂CO]⁺ (Acylium ion)

43 [CH(CH₃)₂]⁺

29 [CH₃CH₂]⁺

Infrared (IR) Spectroscopy
Table 5: Predicted Infrared Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1180 Strong C-O stretch (ester)

~750 Medium C-Cl stretch

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

characterization of 1-chloro-2-methylpropyl propionate.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of 1-chloro-2-methylpropyl
propionate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and determine the chemical shifts relative to TMS.
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¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans.

Process the data similarly to the ¹H spectrum.

2D NMR (Optional but Recommended):

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling relationships.

Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C

correlations.

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond)

¹H-¹³C correlations, which is crucial for confirming the connectivity of the ester and alkyl

halide moieties.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern to confirm the

elemental composition and connectivity.

Protocol:

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a volatile organic solvent such as methanol or acetonitrile.[6]

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source

and a quadrupole or time-of-flight (TOF) mass analyzer. Gas chromatography-mass

spectrometry (GC-MS) can also be employed for sample introduction and separation from

any impurities.

Data Acquisition:

Introduce the sample into the ion source.
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Acquire the mass spectrum over a mass range of m/z 40-200.

The electron energy for EI is typically set at 70 eV.

Data Analysis:

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of chlorine

(³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Analyze the fragmentation pattern to identify characteristic losses and fragment ions as

predicted in Table 4.

Infrared Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation: As the compound is predicted to be a liquid, a thin film can be prepared

by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.[7]

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands for the ester (C=O and C-O stretches) and

alkyl halide (C-Cl stretch) functional groups as outlined in Table 5.

Workflow and Visualization
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The logical workflow for the complete structural characterization of 1-chloro-2-methylpropyl
propionate is illustrated in the following diagram.

Workflow for Structural Characterization

Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Structure Confirmation

Synthesis of 1-Chloro-2-methylpropyl Propionate

Purification (e.g., Distillation)

FTIR Spectroscopy Mass Spectrometry (EI) NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC, HMBC)

Functional Group Identification
(C=O, C-O, C-Cl)

Molecular Weight and
Fragmentation Analysis

Connectivity and
Stereochemistry Determination

Final Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and structural elucidation of 1-chloro-
2-methylpropyl propionate.

This guide provides a comprehensive framework for the structural characterization of 1-chloro-
2-methylpropyl propionate. By following these protocols and comparing the acquired data
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with the predicted values, researchers can confidently determine and confirm the structure of

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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